molecular formula C9H11ClO2 B3147510 (S)-1-(3-Chlorophenyl)propane-1,3-diol CAS No. 625095-57-0

(S)-1-(3-Chlorophenyl)propane-1,3-diol

Cat. No. B3147510
M. Wt: 186.63 g/mol
InChI Key: VJGRFGFLZJIODS-VIFPVBQESA-N
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Description

(-)-1-(3-Chlorophenyl)propane-1,3-diol, or (-)-3CPPD, is a chiral compound with a variety of applications in the scientific research field. It has a wide range of biological and physiological effects, which can be utilized in a variety of laboratory experiments and studies.

Scientific Research Applications

Synthesis and Properties of Complexes

(S)-1-(3-Chlorophenyl)propane-1,3-diol has been utilized in synthesizing various ligands and complexes. For instance, it has been employed in the synthesis of ligands like 1-(3-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, leading to new Eu(III) complexes. These complexes are significant for their characteristic europium ion emissions, highlighting their potential in fluorescence applications (Ma Kunpen, 2015).

Molecular Structure and Spectroscopy

The compound has also been a subject of interest in studies focusing on molecular structure and spectroscopic analysis. Research has delved into understanding the characteristics of molecules containing similar structural components, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine-4-yl) methanone. These studies contribute to a deeper understanding of the molecule's properties, including its interactions and stability (C. Sivakumar et al., 2021).

Pharmaceutical Research

In the pharmaceutical field, derivatives of (S)-1-(3-Chlorophenyl)propane-1,3-diol have been explored for their potential medicinal properties. For example, analyses have been conducted on molecules like 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1,3-diones, particularly in the context of developing new anticancer agents. These studies involve in silico molecular docking to assess the molecule's affinity for specific enzymes, indicating its potential as a therapeutic agent (Javed Sheikh et al., 2010).

Chemical Analysis and Characterization

The compound has been the focus of research in chemical analysis and characterization. Studies have aimed at developing methods for analyzing related compounds and derivatives, highlighting its relevance in analytical chemistry. This includes work on developing liquid chromatographic methods for the analysis of related substances, thereby aiding in the quality control and safety assessment of pharmaceuticals containing similar compounds (F. Al-Rimawi & M. Kharoaf, 2011).

Environmental Remediation

Research has also explored the role of similar chlorinated compounds in environmental remediation. For instance, studies on the biotransformation of chlorinated propanes like 1,3-dichloropropane indicate the potential of microbial processes in mitigating environmental pollutants. This underscores the broader environmental significance of understanding and manipulating such compounds (T. Bosma & D. Janssen, 1998).

properties

IUPAC Name

(1S)-1-(3-chlorophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGRFGFLZJIODS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279127
Record name (1S)-1-(3-Chlorophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Chlorophenyl)propane-1,3-diol

CAS RN

625095-57-0
Record name (1S)-1-(3-Chlorophenyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625095-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(3-Chlorophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Charnock, GJ Poelarendsa - Redirected evolution of a proline …, 2020 - research.rug.nl
Aromatic β-hydroxyaldehydes, 1, 3-diols, and α, β-unsaturated aldehydes are valuable precursors to biologically active natural products and drug molecules. Herein we report the …
Number of citations: 2 research.rug.nl
U Pradere, EC Garnier-Amblard, SJ Coats… - Chemical …, 2014 - ACS Publications
For many decades, the design of new nucleoside analogs as potential therapeutic agents focused on both sugar and nucleobase modifications. These nucleoside analogs rely on …
Number of citations: 564 pubs.acs.org
T Tsukada, K Tamaki, J Tanaka, T Takagi… - Bioorganic & Medicinal …, 2010 - Elsevier
For the purpose of reducing the strong CYP3A4 inhibitory potency of diamide prodrug 4, cyclic prodrugs of tricyclic-based FBPase inhibitors were synthesized. Extensive SAR studies …
Number of citations: 12 www.sciencedirect.com

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